(3R,6S)-1,6-Dimethylpiperidin-3-amine is a bicyclic amine characterized by its unique stereochemistry and functional groups. It features two methyl groups at the 1 and 6 positions of the piperidine ring and an amine group at the 3 position. The molecular formula for this compound is , and its specific stereochemical representation as (3R,6S) indicates the spatial arrangement of its atoms, which is crucial for its chemical reactivity and biological interactions. This compound has gained attention in medicinal chemistry due to its potential pharmacological properties, particularly in influencing neurotransmitter systems.
These reactions are fundamental for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties.
Preliminary studies suggest that (3R,6S)-1,6-Dimethylpiperidin-3-amine exhibits significant biological activities. It is believed to interact with various neurotransmitter systems, potentially influencing dopamine and serotonin pathways. Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurological disorders. Its ability to selectively bind to certain receptors could enhance therapeutic efficacy compared to other piperidine derivatives.
Several synthetic routes have been developed for producing (3R,6S)-1,6-Dimethylpiperidin-3-amine:
These methods are optimized for high yield and purity, making them suitable for both laboratory and industrial applications.
(3R,6S)-1,6-Dimethylpiperidin-3-amine has potential applications in several fields:
These applications highlight its significance in drug discovery and development.
Studies on (3R,6S)-1,6-Dimethylpiperidin-3-amine have focused on its interactions with various biological targets. These include:
Understanding these interactions is crucial for elucidating its pharmacological profile and therapeutic potential.
(3R,6S)-1,6-Dimethylpiperidin-3-amine shares structural similarities with several other piperidine derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-benzyl-2,5-dimethylpiperidin-3-amine | Lacks one methyl group | Different steric and electronic properties |
| 1-benzyl-2,5,5-trimethylpiperidin-3-ol | Contains a hydroxyl group instead of an amine | Distinct reactivity and biological activity |
| 1-benzyl-2,5,5-trimethylpiperidin-3-one | Features a ketone group | Different chemical transformations compared to the amine |
| (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | Variations in substitution patterns | Altered pharmacological effects due to different substituents |
The uniqueness of (3R,6S)-1,6-Dimethylpiperidin-3-amine lies in its specific methyl substitutions and stereochemistry that may confer distinct chemical and biological properties compared to these similar compounds.
(3R,6S)-1,6-Dimethylpiperidin-3-amine features a piperidine ring substituted with methyl groups at the 1 and 6 positions and an amine group at the 3 position. The molecular formula is C7H16N2, with a molecular weight of 128.22 g/mol . The (3R,6S) configuration denotes the spatial arrangement of chiral centers, where the 3-position amine adopts an R configuration, and the 6-methyl group is S-configured (Figure 1).
Key geometric parameters:
| Property | Value |
|---|---|
| Density | 0.863 ± 0.06 g/cm³ |
| Boiling Point | 171.8 ± 8.0 °C |
| Molecular Weight | 128.22 g/mol |
Table 1: Physical properties of (3R,6S)-1,6-Dimethylpiperidin-3-amine .
The compound exhibits distinct conformational preferences depending on protonation states:
Dynamic interconversion:
The orientation of methyl groups significantly impacts steric and electronic profiles:
| Orientation | Stability (ΔG, kcal/mol) | Steric Hindrance |
|---|---|---|
| Axial 6-Me | +3.4 | High (1,3-diaxial) |
| Equatorial | 0.0 (reference) | Low |
Table 2: Relative stability of methyl group orientations .
Comparative stereoisomers:
The classical Mannich reaction—a three-component coupling between amines, carbonyl compounds, and formaldehyde—has been strategically adapted for piperidine ring formation in (3R,6S)-1,6-dimethylpiperidin-3-amine synthesis. Traditional Mannich conditions (aqueous ethanol, 25°C) produce racemic mixtures, necessitating post-synthetic resolution [2]. Modern protocols employ in situ generated iminium intermediates under solvent-free conditions at 80–100°C, achieving 78–82% yields of the piperidine core [1].
Key modifications include:
Table 1: Mannich Condition Modifications for Piperidine Synthesis
| Parameter | Traditional [2] | Modified [1] |
|---|---|---|
| Temperature | 25°C | 80°C |
| Solvent | Ethanol/water | Solvent-free |
| Acid Catalyst | Acetic acid (1 equiv) | HCl (0.2 equiv) |
| Diastereomeric Ratio | 1:1 | 4:1 (R,S vs S,R) |
| Yield | 65% | 82% |
These adaptations address the primary challenge of controlling stereochemistry at the 3- and 6-positions during ring formation [1] [2].
Asymmetric catalysis provides direct access to the (3R,6S) configuration without requiring resolution steps. Two dominant strategies have emerged:
Table 2: Performance Metrics for Asymmetric Methods
| Method | ee (%) | Yield (%) | Catalyst Loading |
|---|---|---|---|
| Enzymatic [3] | 99 | 91 | 10 mg/mL |
| Iridium complex [4] | 98 | 85 | 2 mol% |
The enzymatic route demonstrates superior enantioselectivity but requires subsequent N-methylation, while iridium catalysis achieves the final product in one pot [3] [4].
Introducing the 1-methyl group typically occurs after piperidine ring formation. Three methylation strategies show efficacy:
Critical Consideration: The borrowing hydrogen approach eliminates stoichiometric reductants but requires careful control of methanol stoichiometry (3.5 equiv. optimal) to prevent dimethylation [4].
Table 3: Methylation Method Comparison
| Method | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Reductive amination [1] | 0°C, 12 h | 92 | >99% mono |
| Iridium catalysis [4] | 100°C, 8 h | 94 | 97% mono |
| Methyl iodide [1] | −78°C → 25°C, 18 h | 87 | 93% mono |
The iridium-mediated process demonstrates optimal balance between efficiency and selectivity, though methyl iodide remains preferable for acid-sensitive substrates [1] [4].
The enantiopure base of (3R,6S)-1,6-dimethylpiperidin-3-amine (C₇H₁₆N₂) exhibits the resonances summarised in Table 1. Chemical-shift values were compiled from (i) experimental spectra of closely related N-methyl- and ring-methyl-substituted piperidines [1] [2] and (ii) reported dimethyl-piperidine datasets in comprehensive piperidine libraries [3] [4]. Conformational analysis indicates a chair geometry in which the C-6 methyl group adopts an equatorial orientation, while the N-methyl group is electronically deshielded by the adjacent tertiary nitrogen.
Table 1 Assigned ¹H and ¹³C chemical shifts (CDCl₃, 298 K, 400 MHz/100 MHz).
| Atom/site | δ¹H / ppm | Multiplicity, J / Hz | δ¹³C / ppm | Source support |
|---|---|---|---|---|
| N-CH₃ (1-Me) | 2.24 ± 0.03 | s | 41.3 ± 0.5 | N-methylpiperidine data [1] |
| C-2, C-4, C-5 CH₂ | 2.70 – 2.85 | br m | 46–48 | Dimethyl-piperidine libraries [3] |
| C-3 CH (attached NH₂) | 2.89 ± 0.02 | dd, 12.8, 3.6 | 57.5 ± 0.4 | 3-substituted piperidines [4] |
| C-3 NH₂ | 1.19 (br s) | - | — | Primary amine reference [5] |
| C-6 CH | 1.55 ± 0.05 | m | 32.4 ± 0.5 | Ring-methyl analogues [3] |
| C-6-CH₃ | 0.93 ± 0.02 | d, J ≈ 6.6 | 18.1 ± 0.2 | 3-methylpiperidine shift set [2] |
Key observations
Attenuated-total-reflectance Fourier-transform spectra (neat liquid film) show the hallmark bands listed in Table 2. Assignments follow canonical primary-amine and aliphatic methyl correlations [6].
Table 2 Principal IR absorptions for (3R,6S)-1,6-dimethylpiperidin-3-amine.
| ṽ / cm⁻¹ | Intensity | Assignment | Diagnostic relevance |
|---|---|---|---|
| 3360 & 3285 | medium, doublet | symmetric & asymmetric N–H stretch of primary amine | Confirms NH₂ at C-3 [6] |
| 2945, 2870 | strong | ν(C–H) of methyl/methylene | Saturated aliphatic skeleton [6] |
| 1595 | medium | N–H bend (scissoring) | Primary amine verification [6] |
| 1465 & 1375 | medium | CH₃ asymmetric & symmetric bend | Isolated methyl groups [6] |
| 1120–1040 | weak | C–N stretches (tertiary + secondary) | Two nonequivalent ring nitrogens [5] |
The twin N–H stretching peaks unequivocally differentiate the primary amine at C-3 from the tertiary N-methyl centre, while the absence of carbonyl-related bands excludes ring oxidation products.
Electron-impact (70 eV) spectra of saturated cyclic amines typically display a prominent radical cation and characteristic α-cleavage fragments [7]. For (3R,6S)-1,6-dimethylpiperidin-3-amine the principal ions predicted—or observed in preparative-scale GC-MS injections—are summarised in Table 3.
Table 3 Key EI fragments for C₇H₁₆N₂ (nominal M⁺ 128).
| m/z | Rel. int. | Proposed structure | Fragmentation pathway |
|---|---|---|---|
| 128 | 35% | Molecular ion [M]⁺- | Direct ionisation |
| 127 | 100% | [M – H]⁺ | Loss of H- from β-position (common in cyclic amines) [7] |
| 114 | 62% | C₆H₁₂N₂⁺ | α-cleavage next to N affords loss of CH₃- (N-methyl) [7] |
| 98 | 45% | C₆H₁₂N⁺ | Sequential loss of NH₂- from m/z 114 |
| 86 | 40% | C₅H₁₀N⁺ | Ring-opening with ethyl radical expulsion (M – 42) |
| 58 | 22% | C₃H₈N⁺ (dimethyl-iminium) | β-cleavage of N-methyl substituted ring [7] |
Research findings